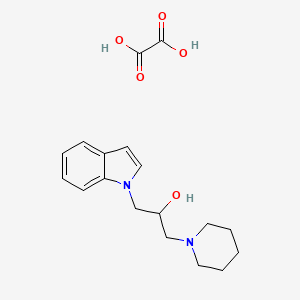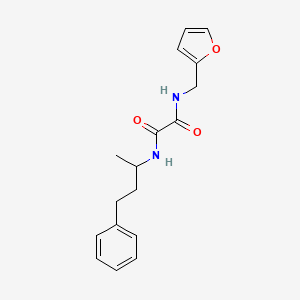![molecular formula C16H16BrNO4 B4169384 2-[4-bromo-2-(hydroxymethyl)phenoxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B4169384.png)
2-[4-bromo-2-(hydroxymethyl)phenoxy]-N-(2-methoxyphenyl)acetamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 2-[4-Bromo-2-(hydroxymethyl)phenoxy]-N-(2-methoxyphenyl)acetamide involves multi-step reaction sequences. A notable method includes the Leuckart reaction, which has been employed in synthesizing acetamide derivatives with potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities (P. Rani et al., 2016). Another approach involves acetylation, esterification, and ester interchange steps to yield specific acetamide compounds (Z. Zhong-cheng & Shu Wan-yin, 2002).
Molecular Structure Analysis
The molecular structure of acetamide derivatives, including those with bromo and methoxy substituents, features specific interactions and bond angles that influence their chemical behavior. For example, the 4-bromophenyl fragment in certain acetamide compounds exhibits a significant dihedral angle with the acetamide unit, affecting their crystal packing through intermolecular hydrogen bonds and C-H...π contacts (Zhu-Ping Xiao et al., 2009).
Chemical Reactions and Properties
Acetamide compounds undergo various chemical reactions, including nitration and alkylation, to introduce functional groups that modify their properties. The interaction between nitro and acetamido groups in some molecules can significantly influence chemical shifts in NMR spectroscopy, indicating the presence of specific structural features (Zhang Da-yang, 2004).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, of acetamide derivatives can be assessed through various analytical techniques, including X-ray crystallography and NMR spectroscopy. These properties are crucial for determining the compound's applicability in different scientific and industrial contexts.
Chemical Properties Analysis
The chemical properties of 2-[4-Bromo-2-(hydroxymethyl)phenoxy]-N-(2-methoxyphenyl)acetamide and related compounds, such as reactivity, stability, and interaction with biological targets, are influenced by their molecular structure and functional groups. Studies on bromophenols and acetamides have shown that these compounds exhibit radical scavenging activity, highlighting their potential as natural antioxidants (Ke-kai Li et al., 2012).
Mecanismo De Acción
Target of Action
ZINC02554829, also known as CBKinase1_009977 or 2-[4-bromo-2-(hydroxymethyl)phenoxy]-N-(2-methoxyphenyl)acetamide, is a compound that primarily targets zinc transporters . These transporters, including the SLC30 (ZnT) and SLC39 (ZIP) families, are responsible for the excretion and intake of zinc, respectively . Zinc is an essential trace element in the diet, forming an essential part of many enzymes, and playing an important role in protein synthesis and in cell division .
Mode of Action
The compound interacts with its targets, the zinc transporters, to influence the homeostasis of zinc within the cell .
Biochemical Pathways
ZINC02554829 affects the pathways related to zinc metabolism. Zinc is involved in numerous biological functions, including cell cycle progression, immune functions, meiosis, and many other physiological procedures . Disruption of zinc homeostasis is often associated with disease progression .
Pharmacokinetics
It is known that zinc is incompletely absorbed from the small bowel, with between 10 and 40% of an ingested dose absorbed . Numerous dietary components can interfere with zinc absorption, particularly phytates and fiber, which bind to zinc, resulting in poorly absorbed zinc complexes .
Result of Action
The molecular and cellular effects of ZINC02554829’s action are largely related to its influence on zinc homeostasis. By interacting with zinc transporters, the compound can potentially affect a wide range of physiological processes that depend on zinc. This includes the function of many enzymes, protein synthesis, cell division, and immune response .
Action Environment
The action, efficacy, and stability of ZINC02554829 can be influenced by various environmental factors. For instance, the presence of dietary components like phytates and fiber can affect the absorption of zinc, thereby influencing the compound’s action
Propiedades
IUPAC Name |
2-[4-bromo-2-(hydroxymethyl)phenoxy]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO4/c1-21-15-5-3-2-4-13(15)18-16(20)10-22-14-7-6-12(17)8-11(14)9-19/h2-8,19H,9-10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVWMZYNZMBDDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Br)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-methoxy-4-propoxybenzyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B4169314.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-methyl-5-(2-quinoxalinyl)phenyl]-4-(methylsulfonyl)butanamide](/img/structure/B4169318.png)
![(2-furylmethyl){2-nitro-5-[4-(2-thienylsulfonyl)-1-piperazinyl]phenyl}amine](/img/structure/B4169319.png)
![6-bromo-8-methoxy-3-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B4169320.png)
![N-[1-benzyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2-thiophenecarboxamide](/img/structure/B4169330.png)
![N-mesityl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4169345.png)
![2-(2-chloro-4-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4169350.png)

![5,8-dimethyl-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4169369.png)
![N-(2,4-dimethoxyphenyl)-7-(2,5-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4169376.png)


![2-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4169414.png)
![methyl 4-({2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]propanoyl}amino)benzoate](/img/structure/B4169419.png)